5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. The structure of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole suggests that it may exhibit interesting biological activity, making it a subject of research in medicinal chemistry.
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole can be classified as an organic heterocyclic compound. It is specifically categorized under pyrazoles, which are known for their diverse biological activities and are often used as pharmacophores in drug design.
The synthesis of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions to optimize yields and minimize by-products. For instance, using water as a solvent combined with surfactants has been shown to enhance reaction efficiency while maintaining environmental sustainability .
The molecular structure of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, an ethyl group at position 5, and a methyl group at position 4. The structural formula can be represented as follows:
Key structural data includes:
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with substituents on the ring. Understanding these factors is crucial for designing effective synthetic pathways.
The mechanism by which 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole exerts its biological effects may involve:
Research indicates that pyrazoles may exhibit anti-inflammatory and analgesic properties through their action on cyclooxygenase enzymes . Further studies are necessary to elucidate specific mechanisms related to this compound.
Key physical properties include:
Chemical properties encompass:
Relevant data on solubility and stability should be assessed for practical applications in formulations .
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole has potential applications in:
Research continues into its efficacy and safety profiles for these applications .
The evolution of pyrazole-based therapeutics has accelerated dramatically, with over 60% of FDA-approved agents emerging since 2016 [3]. This compound class demonstrates exceptional target versatility, evidenced by clinical applications spanning kinase inhibition, hormone signaling modulation, and antiviral activity:
Table 1: Clinically Approved Pyrazole Derivatives (2016-2023)
Drug Name | Therapeutic Area | Key Structural Feature | Primary Target |
---|---|---|---|
Pirtobrutinib (2023) | Mantle cell lymphoma | Tetra-substituted pyrazole | Bruton's tyrosine kinase |
Zavegepant (2023) | Migraine | Indazole core | CGRP receptor |
Lenacapavir (2022) | HIV/AIDS | Polyfluorinated pyrazole | HIV-1 capsid protein |
Futibatinib (2022) | Cholangiocarcinoma | Pyrimidine-fused pyrazole | FGFR2 kinase |
Baricitinib (2018) | Rheumatoid arthritis/COVID-19 | Di-substituted pyrazole | JAK1/JAK2 |
Recent breakthroughs highlight the critical role of 5-ethyl-4-methyl substitution patterns in optimizing drug-target interactions. In selective estrogen receptor degraders (SERDs) for breast cancer therapy, N-methyl-pyrazole derivatives demonstrate enhanced ERα binding affinity through:
Ongoing clinical investigations (e.g., NCT04265274) are evaluating novel 5-ethyl-4-methyl dihydropyrazole analogs as fourth-generation kinase inhibitors, with preliminary data showing 10-fold selectivity improvements over earlier scaffolds [3] [6].
The 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole core (CAS 30433-49-9; C6H12N2; MW 112.17 g/mol) exhibits unique stereoelectronic properties derived from its non-aromatic saturation at C4-C5 [5] [10]. Key structural features include:
Table 2: Synthetic Routes to 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Hydrazine cyclization | Ethyl acetoacetate + NH2NH2·H2O, Δ, 48h | 72 | Single-step, aqueous compatibility |
Chalcone hydrazination | α,β-Unsaturated ketones + RNHNH2, AcOH cat., reflux | 89 | High regioselectivity |
Microwave-assisted | Hydrazine + carbonyl compound, 150°C, 15min | 95 | Rapid, energy-efficient |
Biological screening reveals that the 5-ethyl-4-methyl configuration significantly enhances pharmacological profiles versus unsubstituted dihydropyrazoles:
Table 3: Comparative Biological Activities of Pyrazole Derivatives
Compound | Antibacterial (MIC, μg/mL) | Antidiabetic (α-glucosidase IC50, μM) | Antioxidant (DPPH scavenging, %) |
---|---|---|---|
Unsubstituted dihydropyrazole | 128 | >100 | 18.7 ± 2.1 |
5-Ethyl-4-methyl derivative | 16 | 5.3 ± 0.4 | 84.2 ± 3.6 |
Mechanistically, the ethyl group facilitates hydrophobic stacking in enzyme binding pockets, while the methyl substituent prevents undesirable oxidation at C4. In antidiabetic applications, derivatives like ethyl 5‑hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate achieve α-glucosidase inhibition through:
Computational analyses (B3LYP/6-311++G**) confirm enhanced frontier orbital energies in 5-ethyl-4-methyl derivatives, with HOMO-LUMO gaps averaging 5.2 eV versus 4.3 eV in unsubstituted analogs, correlating with improved metabolic stability [2] [6]. These properties establish 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole as a versatile building block for next-generation therapeutic agents targeting enzyme dysregulation and oxidative stress pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7